methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E
Description
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E (CAS: EN300-342556) is a furan-based ester derivative with a molecular formula of C₁₃H₁₆O₅ and a molecular weight of 252.27 g/mol . The compound features a furan-3-carboxylate core substituted with a propen-1-en-1-yl group bearing a tert-butoxy carbonyl moiety. Its E-configuration at the double bond is critical for stereochemical stability and interaction with biological targets or synthetic intermediates .
Properties
IUPAC Name |
methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-11(14)6-5-10-7-9(8-17-10)12(15)16-4/h5-8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTLOAJQWMFBCE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with tert-butyl acetoacetate under basic conditions. The reaction proceeds through an esterification process followed by an aldol condensation to form the enone moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The enone can be reduced to form saturated ketones or alcohols.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its reactive functional groups allow it to undergo:
- Oxidation : Transforming the enone into diketones using agents like potassium permanganate or chromium trioxide.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Diketones |
| Reduction | NaBH4, LiAlH4 | Saturated ketones or alcohols |
| Substitution | Br2, HNO3 | Brominated or nitrated derivatives |
Research has indicated that methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate exhibits promising biological activities, particularly in oncology and antimicrobial research. Case studies have highlighted its potential:
Anticancer Activity
- The compound has shown efficacy against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation through mechanisms involving mitochondrial pathways .
- A study demonstrated significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating potent activity .
Antimicrobial Activity
- Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Potential antifungal effects have also been noted, warranting further investigation into its mechanisms of action .
Case Study 1: Anticancer Mechanism
A study published in the International Journal of Molecular Sciences explored the anticancer mechanisms of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate. The results indicated that treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, suggesting a dual mechanism involving both apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate was tested against clinical strains of bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against resistant bacterial strains .
Mechanism of Action
The mechanism of action of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of α,β-unsaturated esters with heterocyclic cores. Key structural analogues include:
Key Structural Differences :
- Substituent Complexity : The indole-containing pyrrole derivative (from ) exhibits enhanced aromaticity and bulkiness, impacting solubility and reactivity.
- Alkyl Chain Length : MDTFC’s extended polyunsaturated chain enhances hydrophobicity and likely improves membrane permeability compared to the tert-butoxy-substituted compound .
Biological Activity
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, commonly referred to as compound E, is a synthetic organic compound with potential biological activity, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H16O5
- Molecular Weight : 252.27 g/mol
- IUPAC Name : Methyl 5-{(1E)-3-[(2-methyl-2-propanyl)oxy]-3-oxo-1-propen-1-yl}-3-furoate
- CAS Number : 2095416-99-0
The mechanism of action of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate involves its electrophilic enone moiety, which can interact with nucleophiles in biological systems. This interaction may lead to covalent modifications of proteins and other biomolecules, potentially altering their functions and contributing to its biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, one study evaluated its effects on various glioblastoma cell lines (U87 and U138) and reported significant cytotoxicity:
| Cell Line | LC50 (nM) | Effectiveness |
|---|---|---|
| U87 | 200 ± 60 | High |
| U138 | >3000 | Low |
The compound exhibited a lower LC50 value in U87 cells compared to other tested compounds, indicating higher potency against this cancer type. The study also noted that treatment resulted in cell cycle arrest in the G2/M phase, suggesting that compound E disrupts normal cell division processes .
Cytotoxicity and Cell Viability
A clonogenic assay demonstrated that compound E significantly reduced reproductive integrity in treated cells. For example:
| Treatment | Survival Fraction (SF) |
|---|---|
| Control | 1.00 |
| Compound E (0.07 µM) | 0.19 ± 0.03 |
This indicates that at low concentrations, compound E effectively decreases the survival rate of cancer cells, underscoring its potential as an anticancer agent .
Study on Combination Therapy
In a separate investigation examining the combined effects of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate with ionizing radiation (XRT), researchers found that the combination was significantly more effective than either treatment alone. The results indicated:
| Treatment Group | Cell Death (%) |
|---|---|
| XRT Alone | ~40 |
| Compound E + XRT | ~80 |
This suggests that combining this compound with radiation therapy could enhance therapeutic efficacy against resistant cancer cells .
Safety Profile
While promising in terms of biological activity, safety assessments are crucial for any therapeutic agent. Preliminary data suggest that methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate may exhibit toxicity at higher concentrations; however, specific safety data remains limited and requires further investigation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via conjugate addition or palladium-catalyzed cross-coupling reactions. A general procedure involves reacting tert-butyl acrylate derivatives with furan-3-carboxylate precursors in tetrahydrofuran (THF) under inert atmospheres. Copper(II) chloride dihydrate (CuCl₂·2H₂O) is often used as a catalyst to facilitate stereoselective E-configuration formation . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 for diene intermediates), reaction time (12–24 hours), and purification via silica gel chromatography with ethyl acetate/cyclohexane (1:1) eluent .
- Data : Typical yields range from 94% to 98% under optimized conditions .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Key signals include δ 1.34 ppm (tert-butyl group) and δ 3.87 ppm (methyl ester) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (252.27 g/mol) and fragmentation patterns (e.g., m/z 498 for tert-butyl loss) .
- IR Spectroscopy : Peaks at ~1765 cm⁻¹ (ester C=O) and ~1682 cm⁻¹ (α,β-unsaturated ketone) .
Q. What are the stability and storage recommendations for this compound?
- Methodology : The compound is sensitive to moisture and strong oxidizers. Store in sealed containers under inert gas (N₂ or Ar) at –20°C. Degradation under ambient conditions can occur via hydrolysis of the tert-butyl ester group .
Advanced Research Questions
Q. How does stereochemistry (E/Z isomerism) influence reactivity in downstream applications, and how can it be controlled?
- Methodology : The E-configuration is stabilized by conjugation between the carbonyl and furan ring. Stereochemical control is achieved using bulky catalysts (e.g., iridium complexes) or low-polarity solvents (e.g., cyclohexane) to minimize steric hindrance . Computational modeling (DFT) can predict transition-state energies to guide isomer preference .
- Data Contradiction : Some studies report Z-isomer formation (≤5%) under high-temperature conditions, requiring HPLC purification (C18 column, acetonitrile/water gradient) for removal .
Q. What computational approaches are used to predict the compound’s bioactivity or interactions with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The α,β-unsaturated ketone moiety may act as a Michael acceptor for covalent inhibition .
- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with anti-inflammatory activity using PubChem bioassay datasets .
Q. How do solvent polarity and temperature affect the compound’s reactivity in photochemical reactions?
- Methodology : UV-Vis spectroscopy (λmax ~320 nm) monitors π→π* transitions of the α,β-unsaturated system. Polar solvents (e.g., DMF) stabilize excited states, enhancing [2+2] cycloaddition yields. Low temperatures (–78°C) suppress side reactions in photodynamic studies .
Contradictions and Resolution
- Stereochemical Outcomes : While CuCl₂·2H₂O favors E-isomers , iridium photocatalysts may induce Z-isomer side products. Resolution: Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation .
- Biological Activity : PubChem data suggest low acute toxicity (LD₅₀ >500 mg/kg), but in vitro assays show moderate cytotoxicity (IC₅₀ ~50 µM). Resolution: Verify assays using multiple cell lines (e.g., HEK293 vs. HeLa) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
